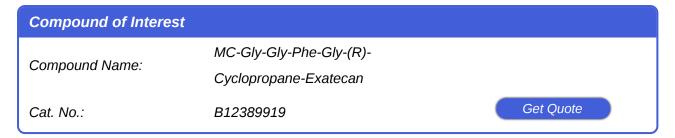


# SHR-A1811: A Technical Overview of a Novel HER2-Targeting Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

## **Executive Summary**

SHR-A1811 is a third-generation, HER2-directed antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of a range of HER2-expressing solid tumors. [1] Developed by Shanghai Hengrui Pharmaceutical Co., Ltd., this novel agent is engineered with a favorable pharmacokinetic profile and a potent anti-tumor effect, even in tumors with low HER2 expression.[2][3] SHR-A1811's design incorporates the monoclonal antibody trastuzumab, a stable and cleavable linker, and a novel topoisomerase I inhibitor payload, SHR169265.[2] A key design feature is its optimized drug-to-antibody ratio (DAR) of approximately 6, which aims to balance efficacy and safety.[2][4] Preclinical and extensive clinical studies have shown SHR-A1811 to have a manageable safety profile and robust anti-tumor activity in heavily pretreated patient populations across various cancer types, including breast, gastric, colorectal, and non-small cell lung cancer.[1][2]

#### **Molecular Composition and Design**

SHR-A1811 is a complex molecule meticulously designed for targeted drug delivery. Its structure consists of three primary components:

 Monoclonal Antibody: Trastuzumab, a well-characterized humanized IgG1 monoclonal antibody that binds to the extracellular domain of the HER2 receptor.[2]



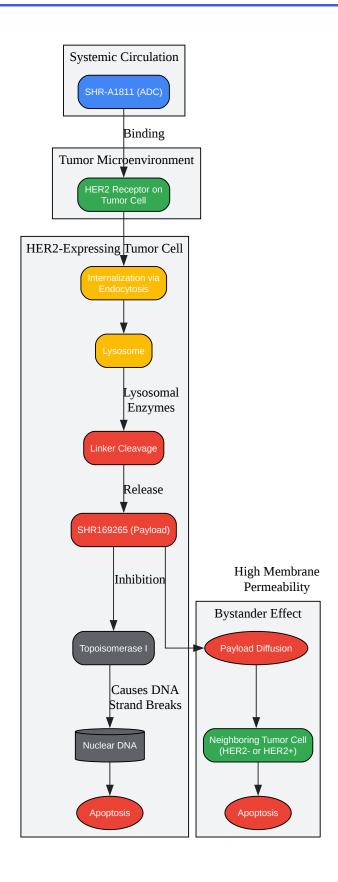
- Payload: SHR169265, a novel and potent topoisomerase I inhibitor. This payload was specifically designed for improved membrane permeability, strong cytotoxicity, and faster systemic clearance compared to deruxtecan's payload, DXd.[2][5]
- Linker: A stable, cleavable peptide-based linker designed to securely attach the payload to the antibody in circulation and release it efficiently within the target tumor cells.[2][6] This linker contributes to the high plasma stability of the ADC, with less than 2% of the payload released in human plasma after 21 days.[7]

A critical aspect of SHR-A1811's design is its drug-to-antibody ratio (DAR) of approximately 6. [2][4] This was optimized to provide a balance between potent anti-tumor efficacy and a favorable safety profile, distinguishing it from other HER2-targeting ADCs like T-DXd, which has a DAR of 8.[2][4]

#### **Mechanism of Action**

The therapeutic action of SHR-A1811 is a multi-step process designed to selectively destroy cancer cells expressing the HER2 receptor.





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Figure 1: Mechanism of Action of SHR-A1811



- Target Binding: SHR-A1811 circulates in the bloodstream and selectively binds to HER2 receptors on the surface of tumor cells.
- Internalization: Following binding, the ADC-receptor complex is internalized into the cell via endocytosis.
- Payload Release: Inside the cell, the complex is trafficked to the lysosome, where enzymes cleave the linker, releasing the active payload, SHR169265.[2]
- Induction of Apoptosis: The released SHR169265 payload inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers programmed cell death (apoptosis).[2]
- Bystander Effect: A key feature of SHR-A1811 is its potent bystander killing effect. The highly permeable SHR169265 payload can diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression status.[2][4] This is particularly advantageous in heterogenous tumors.

#### **Preclinical Development**

A series of preclinical studies were conducted to establish the pharmacologic profile and antitumor activity of SHR-A1811.

#### In Vitro Studies

SHR-A1811 demonstrated HER2-dependent growth inhibition across a variety of breast and gastric cancer cell lines.[2][7] The payload, SHR169265, showed approximately three times more potent cell-killing activity than a DXd analog.[7] Furthermore, SHR169265 exhibited about five times higher membrane permeability, which is consistent with the observed strong bystander effect.[7] In a co-culture system of HER2-positive (SK-BR-3) and HER2-negative (MDA-MB-468) cells, SHR-A1811 effectively killed both cell types, with an IC50 of 0.28 nM on the HER2-negative cells.[7]

#### In Vivo Animal Studies

In multiple mouse xenograft models with varying levels of HER2 expression (high, moderate, and low), SHR-A1811 led to dose-dependent tumor growth inhibition and, in some cases,



tumor regression.[2][5] Its anti-tumor activity was found to be at least comparable to a synthesized T-DXd biosimilar.[2]

#### **Preclinical Safety and Pharmacokinetics**

SHR-A1811 exhibited a favorable pharmacokinetic profile with good stability in the plasma of different species. [2] Toxicology studies in cynomolgus monkeys established a highest non-severely toxic dose (HNSTD) of 40 mg/kg, with the thymus identified as the main target organ. [2][5] Notably, no deaths or lung lesions were observed at doses up to 70 mg/kg over 42 days, suggesting a better safety profile concerning interstitial lung disease (ILD) compared to some other ADCs.[7]

#### **Clinical Development**

SHR-A1811 has been evaluated in numerous clinical trials across a wide range of solid tumors, demonstrating significant clinical activity.

#### Phase I First-in-Human Trial (NCT04446260)

This global, multicenter, first-in-human study enrolled 391 heavily pretreated patients with advanced HER2-expressing or -mutated solid tumors.[1] The trial evaluated escalating doses from 1.0 mg/kg to 8.0 mg/kg administered intravenously every 3 weeks.[1] The recommended Phase II dose was determined to be 4.8 or 6.4 mg/kg for different tumor types.[8][9]

Table 1: Efficacy Results from Phase I Trial (NCT04446260)[1][8]



Patient Cohort	N	Objective Response Rate (ORR)	Median Progression- Free Survival (PFS)	Median Duration of Response (DOR)
HER2-Positive Breast Cancer	136	79.1%	20.0 months	23.6 months
HER2-Low Breast Cancer	110	62.0%	11.0 months	12.2 months
Non-Breast Solid Tumors	145	40.0%	3.4 - 8.5 months	15.2 months
All Patients	307	59.9%	Not Reported	Not Reported

Table 2: Key Safety Findings from Phase I Trial (NCT04446260)[1][8]

Adverse Event (AE)	Any Grade	Grade ≥3
Any Treatment-Related AE (TRAE)	98.2%	63.2%
Decreased Neutrophil Count	Not Reported	38.8%
Anemia	46.5%	Not Reported
Decreased White Blood Cell Count	Not Reported	22.8%
Nausea	48.2%	Not Reported
Alopecia	40.2%	0.0%
Interstitial Lung Disease (ILD)	2.6%	0.8% (Grade 3)

#### **HORIZON-Lung Study in NSCLC (NCT04818333)**

This Phase 1/2 study evaluated SHR-A1811 in patients with pretreated, advanced HER2-mutant non-small cell lung cancer (NSCLC).[10][11]



Table 3: Efficacy in HER2-Mutant NSCLC (HORIZON-Lung)[4][10]

Metric	Result
Objective Response Rate (ORR)	74.5%
Median Progression-Free Survival (PFS)	11.5 months
12-month PFS Rate	48.6%
Median PFS (with brain metastases)	11.3 months
12-month Overall Survival (OS) Rate	88.2%

The incidence of ILD was notably low at 8.5%, with only one case of grade 3 ILD.[4]

#### **Neoadjuvant Trials in Breast Cancer**

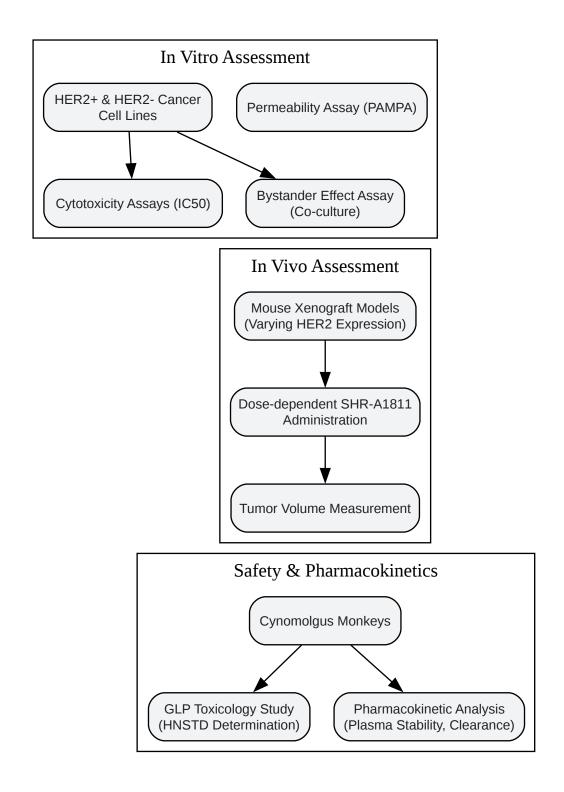
- HR+/HER2-Low Breast Cancer (NCT05911958): This Phase II study is evaluating SHR-A1811 as a neoadjuvant treatment.[12][13] In the first stage with 35 patients, the ORR was 74.3%.[12] All patients experienced a TRAE, with grade 3 or higher TRAEs occurring in 39.4% of patients, most commonly neutropenia and leukopenia.[13]
- FASCINATE-N in HER2+ Breast Cancer (NCT05582499): This Phase II trial compared
  neoadjuvant SHR-A1811 monotherapy, SHR-A1811 plus pyrotinib, and standard
  chemotherapy.[14] The pathological complete response (pCR) rates were similar across all
  three arms (63.2%, 62.5%, and 64.4%, respectively), indicating high efficacy for the ADCbased regimens.[14]

### **Experimental Protocols**

Detailed experimental protocols are critical for the replication and interpretation of research findings.

#### **Preclinical Study Workflow**





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Figure 2: General Preclinical Evaluation Workflow for SHR-A1811

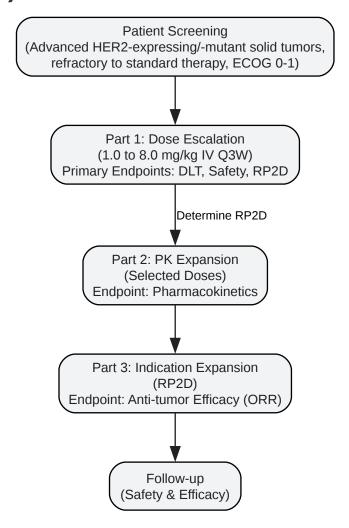
 Bystander Killing Effect Assay: HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-468) cells were co-cultured and treated with 10 nM of the ADC for 5 days. Cell



numbers were then analyzed to determine the killing effect on the HER2-negative population. [2]

Cynomolgus Monkey Toxicology Study: SHR-A1811 was administered intravenously every 3
weeks for a total of 5 doses. Clinical signs, body weight, food consumption, and clinical
pathology were monitored. Blood samples were collected to measure concentrations of the
ADC, total antibody, and free payload.[2]

## Clinical Trial Protocol: Phase I Dose Escalation (NCT04446260)



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• To cite this document: BenchChem. [SHR-A1811: A Technical Overview of a Novel HER2-Targeting Antibody-Drug Conjugate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389919#discovery-and-development-of-shr-a1811]

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